![molecular formula C12H16O4 B1376448 3-[3-(2-甲氧基乙氧基)苯基]丙酸 CAS No. 1035271-23-8](/img/structure/B1376448.png)
3-[3-(2-甲氧基乙氧基)苯基]丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-[3-(2-Methoxyethoxy)phenyl]propanoic acid” is a chemical compound with the molecular formula C12H16O4 . It has a molecular weight of 224.25 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-[3-(2-Methoxyethoxy)phenyl]propanoic acid” consists of a propanoic acid moiety attached to a phenyl ring via a methoxyethoxy group . The InChI code for this compound is 1S/C12H16O4/c1-15-7-8-16-11-4-2-3-10(9-11)5-6-12(13)14/h2-4,9H,5-8H2,1H3,(H,13,14) .
科学研究应用
材料科学中的可再生建筑块
3-(4-羟基苯基)丙酸,一种与3-[3-(2-甲氧基乙氧基)苯基]丙酸相关的化合物,已被确定为材料科学中的可再生建筑块。它增强了带有羟基的分子对苯并噁嗪环形成的反应性。这种可持续替代苯酚的物质可以用来赋予脂肪羟基含有分子或大分子苯并噁嗪的特定性能,为材料科学中各种应用提供了一条途径(Acerina Trejo-Machin et al., 2017)。
合成新化合物
一系列新化合物,如2-[1,4-二氢-3,5-双(甲氧羰基)-2,6-二甲基-4-(2-硝基苯基)吡啶-1-基]-2-氧乙基}氨基)-3-(4-羟基苯基)丙酸及其类似物已被合成,用于评估它们的抗氧化、抗炎和抗溃疡活性。这些合成的化合物,包括3-[3-(2-甲氧基乙氧基)苯基]丙酸的衍生物,在药理研究中显示出显著潜力(B. B. Subudhi & Shakti Prasanna Sahoo, 2011)。
在癌症化学预防中的潜力
3-(4'-戈兰醇氧基-3'-甲氧基苯基)-2-反式丙烯酸,一种与3-[3-(2-甲氧基乙氧基)苯基]丙酸相关的次生代谢产物,已显示出作为癌症化学预防剂的潜力。来源于Acronychia baueri Schott,它在结肠和舌癌化学预防以及与癌症生长和发展相关的其他效应中展现出显著效果(M. Curini et al., 2006)。
探索化学反应
已研究了酸催化的2-(4-甲氧基苯基)-3-(3-甲氧基苯基)丙酸环闭合为2-苯基-1-茚酮的反应。对相关化合物的化学反应和结构的探索有助于理解3-[3-(2-甲氧基乙氧基)苯基]丙酸在各种化学过程中的潜在应用和行为(D. W. Brown et al., 1971)。
抗炎和抗氧化性能
从各种天然来源中分离出的新酚类化合物,显示出抗炎和抗氧化活性,与3-[3-(2-甲氧基乙氧基)苯基]丙酸有结构上的关联。这些发现有助于理解类似化合物的潜在药用和治疗应用(Xiaolei Ren et al., 2021)。
安全和危害
The safety data sheet for “3-[3-(2-Methoxyethoxy)phenyl]propanoic acid” indicates that it is a dangerous compound . It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound .
生化分析
Biochemical Properties
3-[3-(2-Methoxyethoxy)phenyl]propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for specific enzymes, altering their catalytic activity. The interactions between 3-[3-(2-Methoxyethoxy)phenyl]propanoic acid and these biomolecules are crucial for understanding its biochemical properties and potential therapeutic applications .
Cellular Effects
The effects of 3-[3-(2-Methoxyethoxy)phenyl]propanoic acid on different cell types and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, 3-[3-(2-Methoxyethoxy)phenyl]propanoic acid can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of target genes .
Molecular Mechanism
The molecular mechanism of action of 3-[3-(2-Methoxyethoxy)phenyl]propanoic acid involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects. For instance, 3-[3-(2-Methoxyethoxy)phenyl]propanoic acid may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[3-(2-Methoxyethoxy)phenyl]propanoic acid can change over time. Its stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that 3-[3-(2-Methoxyethoxy)phenyl]propanoic acid remains stable under specific conditions, but its degradation products may have different biological activities. Long-term exposure to 3-[3-(2-Methoxyethoxy)phenyl]propanoic acid in in vitro or in vivo studies can provide insights into its potential therapeutic applications and safety profile .
Dosage Effects in Animal Models
The effects of 3-[3-(2-Methoxyethoxy)phenyl]propanoic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific biochemical pathways or improving cellular function. At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Studies in animal models can help identify threshold effects and establish safe dosage ranges for 3-[3-(2-Methoxyethoxy)phenyl]propanoic acid .
Metabolic Pathways
3-[3-(2-Methoxyethoxy)phenyl]propanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. These interactions can affect metabolic flux and alter the levels of specific metabolites. Understanding the metabolic pathways of 3-[3-(2-Methoxyethoxy)phenyl]propanoic acid is crucial for elucidating its pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 3-[3-(2-Methoxyethoxy)phenyl]propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments. For instance, 3-[3-(2-Methoxyethoxy)phenyl]propanoic acid may be transported across cell membranes by specific transporters, affecting its intracellular concentration and biological activity .
Subcellular Localization
The subcellular localization of 3-[3-(2-Methoxyethoxy)phenyl]propanoic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function can be influenced by its localization within the cell. For example, 3-[3-(2-Methoxyethoxy)phenyl]propanoic acid may localize to the nucleus, where it interacts with transcription factors and regulates gene expression, or to the mitochondria, where it affects cellular metabolism .
属性
IUPAC Name |
3-[3-(2-methoxyethoxy)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-15-7-8-16-11-4-2-3-10(9-11)5-6-12(13)14/h2-4,9H,5-8H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIISWOHWZGDNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
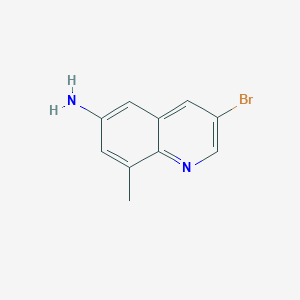
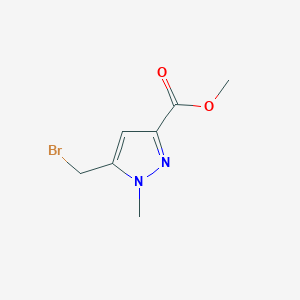

![4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B1376373.png)
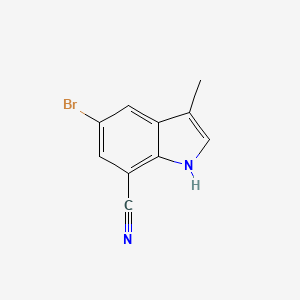

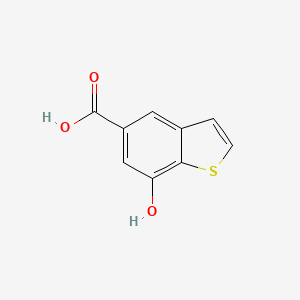
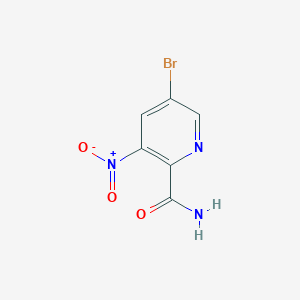
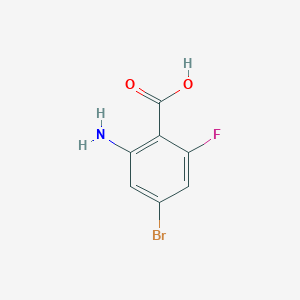

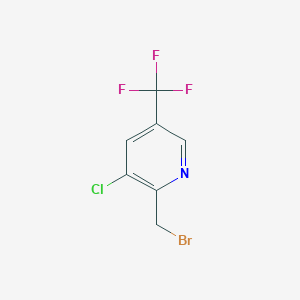
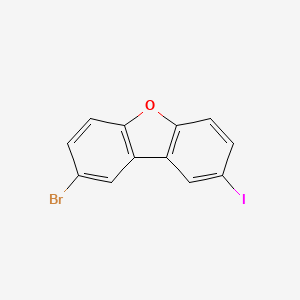

![1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid](/img/structure/B1376386.png)
